molecular formula C11H13FN2O B6638747 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea

1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea

Cat. No.: B6638747
M. Wt: 208.23 g/mol
InChI Key: HLFDUJMYHHNDFR-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea is an organic compound that features a cyclopropyl group attached to a fluorophenyl ring and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors[][4].

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a fluorophenyl ring

Properties

IUPAC Name

1-[1-(2-fluorophenyl)cyclopropyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-13-10(15)14-11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFDUJMYHHNDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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